![molecular formula C29H48N2OS B14335289 2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol CAS No. 109371-59-7](/img/structure/B14335289.png)
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol is a complex organic compound known for its unique structural properties and diverse applications. This compound features a phenolic core substituted with tert-butyl groups and a thiazole ring, making it a valuable molecule in various fields such as chemistry, biology, and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol typically involves multi-step organic reactions. One common method includes the alkylation of phenol with tert-butyl groups, followed by the introduction of the thiazole ring through a nucleophilic substitution reaction. The reaction conditions often require the use of strong bases and solvents like dimethylformamide (DMF) to facilitate the nucleophilic attack.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often employing catalysts to enhance reaction rates and reduce by-products. The final product is purified through techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones.
Reduction: The thiazole ring can be reduced under specific conditions.
Substitution: The tert-butyl groups can be substituted with other alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often employed.
Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride (NaH) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Reduced thiazole derivatives.
Substitution: Various substituted phenolic compounds.
科学研究应用
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol has numerous applications in scientific research:
Chemistry: Used as a stabilizer in polymer chemistry and as an antioxidant in various chemical formulations.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the thiazole ring.
Medicine: Explored for its antioxidant properties, which may have therapeutic benefits in preventing oxidative stress-related diseases.
Industry: Utilized in the production of high-performance materials and as an additive in lubricants to enhance stability.
作用机制
The mechanism of action of 2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol involves its ability to donate hydrogen atoms from the phenolic group, thereby neutralizing free radicals and preventing oxidative damage. The thiazole ring contributes to its antimicrobial properties by interfering with microbial cell wall synthesis. The molecular targets include reactive oxygen species (ROS) and microbial enzymes.
相似化合物的比较
Similar Compounds
2,6-Di-tert-butylphenol: Known for its antioxidant properties and used in similar applications.
2,6-Di-tert-butyl-4-methylphenol: Commonly used as a food additive and antioxidant.
2,6-Di-tert-butyl-4-(dimethylaminomethyl)phenol: Used as an antioxidant in lubricants and polymers.
Uniqueness
2,6-DI-Tert-butyl-4-[(5-dodecyl-1,3-thiazol-2-YL)amino]phenol stands out due to the presence of the thiazole ring, which imparts unique antimicrobial properties not found in other similar compounds. Its long dodecyl chain also enhances its lipophilicity, making it more effective in certain industrial applications.
属性
CAS 编号 |
109371-59-7 |
|---|---|
分子式 |
C29H48N2OS |
分子量 |
472.8 g/mol |
IUPAC 名称 |
2,6-ditert-butyl-4-[(5-dodecyl-1,3-thiazol-2-yl)amino]phenol |
InChI |
InChI=1S/C29H48N2OS/c1-8-9-10-11-12-13-14-15-16-17-18-23-21-30-27(33-23)31-22-19-24(28(2,3)4)26(32)25(20-22)29(5,6)7/h19-21,32H,8-18H2,1-7H3,(H,30,31) |
InChI 键 |
AEHZWCOPWDDEJK-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCCCCCCCC1=CN=C(S1)NC2=CC(=C(C(=C2)C(C)(C)C)O)C(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


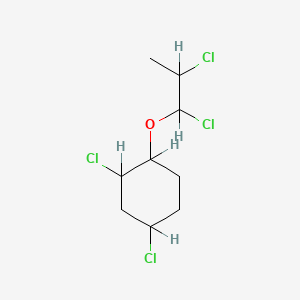

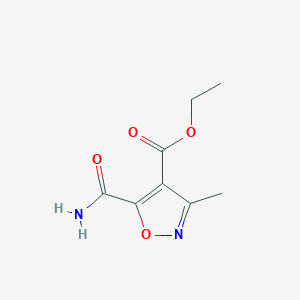
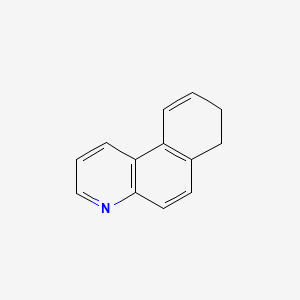
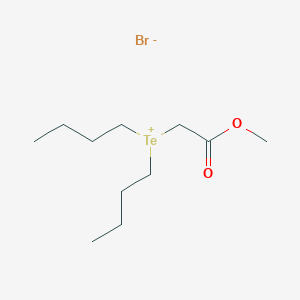
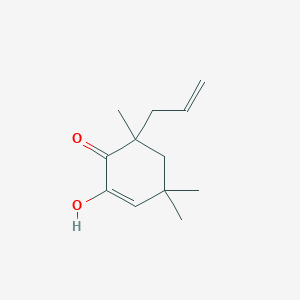


![5-[2-(4-Butylphenyl)ethyl]-2-[4-(pentyloxy)phenyl]pyridine](/img/structure/B14335242.png)

![1,3,5-Trimethyl-2-[(4-methylphenyl)selanyl]benzene](/img/structure/B14335250.png)
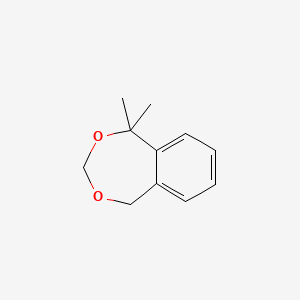
![Ethyl [4-(2-hydroxyphenyl)-6-oxopiperidin-2-ylidene]acetate](/img/structure/B14335261.png)
![1H-Isoindole-1,3(2H)-dione, 2-[[5-(chloromethyl)-2-thienyl]methyl]-](/img/structure/B14335269.png)
